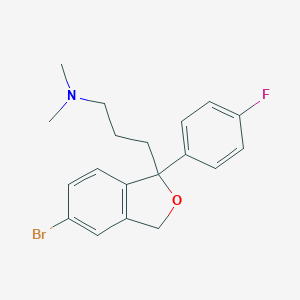

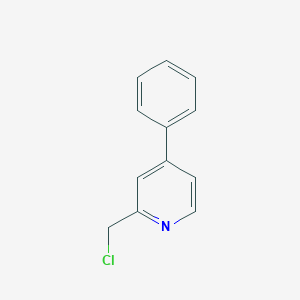

2-(5-乙基-2-吡啶基)乙基对甲苯磺酸酯

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

2-(5-Ethyl-2-pyridyl)ethyl Tosylate is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and protecting groups that share the pyridyl moiety, which can offer insights into the behavior and properties of similar compounds. For instance, 2-(pyridin-2-yl)ethanol is used as a protecting group for carboxylic acids and can be selectively removed after polymerization . Similarly, ethyl 2(R)-[4-[[3-chloro-5-(difluoromethoxy)-2-pyridyl]oxy]phenoxy]propanoate is a compound synthesized from a pyridine derivative and has herbicidal properties . These studies suggest that pyridyl-based compounds can be versatile in their applications, ranging from polymer science to agriculture.

Synthesis Analysis

The synthesis of pyridyl-based compounds involves various starting materials and conditions. For example, the monomer 2-(pyridin-2-yl)ethyl methacrylate was synthesized and used for polymerization . Another compound, ethyl 2(R)-[4-[[3-chloro-5-(difluoromethoxy)-2-pyridyl]oxy]phenoxy]propanoate, was synthesized in a two-step process starting from a chloro-difluoromethoxy pyridine . These methods demonstrate the complexity and specificity required in the synthesis of pyridyl derivatives, which would likely apply to the synthesis of 2-(5-Ethyl-2-pyridyl)ethyl Tosylate as well.

Molecular Structure Analysis

The molecular structure of pyridyl-based compounds is crucial for their function. The stability of the 2-(pyridin-2-yl)ethyl group under acidic and alkaline conditions, as well as its ability to be cleaved under certain conditions, is a key feature for its use as a protecting group . The specific substituents on the pyridine ring, such as the ethyl group in 2-(5-Ethyl-2-pyridyl)ethyl Tosylate, would influence the compound's reactivity and stability.

Chemical Reactions Analysis

The chemical reactivity of pyridyl-based compounds varies depending on their structure. The 2-(pyridin-2-yl)ethyl group can be cleaved chemically or thermally, which is useful in polymer science . The stability of the 2-(2-pyridyl)ethyl and 2-(4-pyridyl)ethyl groups in DNA synthesis indicates that these groups can be used as protecting groups and removed under mild conditions . These reactions are relevant to understanding the potential reactivity of 2-(5-Ethyl-2-pyridyl)ethyl Tosylate in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridyl-based compounds are influenced by their molecular structure. The stability of the 2-(pyridin-2-yl)ethyl group under different conditions suggests that it has specific physical properties that allow it to resist certain types of cleavage . The effectiveness of bis(diisopropylamino)chlorophosphine in the preparation of alkoxyphosphines indicates that the choice of reagents and protecting groups can significantly affect the physical properties of the resulting compounds . These insights can be extrapolated to predict the properties of 2-(5-Ethyl-2-pyridyl)ethyl Tosylate, such as solubility, stability, and reactivity.

科研应用

合成中的混合催化剂

对吡喃吡嘧啶骨架的合成,这可能与2-(5-乙基-2-吡啶基)乙基对甲苯磺酸酯的结构基元相关,一直是一个备受关注的课题,因为它在药用和制药行业的应用。Parmar等人(2023年)对混合催化剂在合成5H-吡喃[2,3-d]吡嘧啶-2-酮/2,4-二酮中的重要性进行了全面审查,强调了使用多种催化剂,包括有机催化剂、金属催化剂和纳米催化剂,通过多组分反应开发这些骨架。这种方法突显了2-(5-乙基-2-吡啶基)乙基对甲苯磺酸酯在促进生物活性化合物的合成或作为复杂化学转化中的前体方面的潜在用途 (Parmar, Vala, & Patel, 2023)。

吡啶衍生物的化学变异性

与2-(5-乙基-2-吡啶基)乙基对甲苯磺酸酯类似,吡啶衍生物的化学提供了广泛的性质和应用。Boča、Jameson和Linert(2011年)审查了双-(苯并咪唑-2-基)-吡啶和双-(苯并噻唑-2-基)-吡啶配合物的化学和性质,重点介绍了这些化合物的制备和光谱性质。他们的工作表明,吡啶衍生物中固有的结构和电子变异性可以用于开发具有特定磁性、生物学或电化学活性的材料,这可能延伸到类似于2-(5-乙基-2-吡啶基)乙基对甲苯磺酸酯的化合物 (Boča、Jameson和Linert,2011)。

吡啶酮骨架的药理学方面

Amer等人(2021年)专注于2-吡啶酮骨架的化学和药理学方面,这与2-(5-乙基-2-吡啶基)乙基对甲苯磺酸酯共享一个吡啶核心。这篇综述系统评估了各种取代的2-吡啶酮的药理学性质,强调它们作为生物应用的多功能骨架的重要性。鉴于吡啶衍生物的合成多样性,2-(5-乙基-2-吡啶基)乙基对甲苯磺酸酯同样可以在合成具有药理活性的分子中发挥作用 (Amer, Aziz, Shehab, Abdellattif, & Mouneir, 2021)。

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

性质

IUPAC Name |

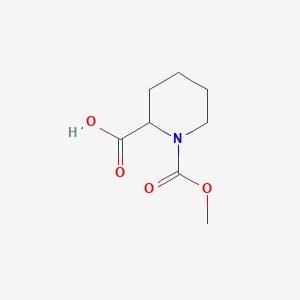

2-(5-ethylpyridin-2-yl)ethyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-3-14-6-7-15(17-12-14)10-11-20-21(18,19)16-8-4-13(2)5-9-16/h4-9,12H,3,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKOJAMQAAPMRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOS(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460656 |

Source

|

| Record name | 2-(5-Ethyl-2-pyridyl)ethyl Tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Ethyl-2-pyridyl)ethyl Tosylate | |

CAS RN |

144809-27-8 |

Source

|

| Record name | 2-(5-Ethyl-2-pyridyl)ethyl Tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B138975.png)

![5-methyl-5H-pyrido[3,4-f]pyrrolo[1,2-b][1,2,5]triazepine](/img/structure/B138989.png)

![N-[(2Z)-3-Oxo-2-butanylidene]acetamide](/img/structure/B138990.png)

![1-Ethyl-2-([7-([1-ethylnaphtho[1,2-D][1,3]thiazol-2(1H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)naphtho[1,2-D][1,3]thiazol-1-ium iodide](/img/structure/B139002.png)